molecular formula C29H31FN2O2 B11628926 3-fluoro-N-(1-hexanoyl-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylbenzamide

3-fluoro-N-(1-hexanoyl-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylbenzamide

Cat. No.: B11628926
M. Wt: 458.6 g/mol
InChI Key: ZGIFHBGXHOMSAO-UHFFFAOYSA-N
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Description

3-fluoro-N-(1-hexanoyl-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylbenzamide is a synthetic organic compound that belongs to the class of fluorinated amides This compound is characterized by the presence of a fluorine atom, a hexanoyl group, a tetrahydroquinoline moiety, and a phenylbenzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(1-hexanoyl-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylbenzamide typically involves multiple steps:

    Formation of the Tetrahydroquinoline Core: The initial step involves the synthesis of the 1-hexanoyl-2-methyl-1,2,3,4-tetrahydroquinoline core. This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination. This step requires a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Coupling with Benzamide: The final step involves coupling the fluorinated tetrahydroquinoline with N-phenylbenzamide. This can be done using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, time), and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline moiety. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reduction reactions can occur at the carbonyl groups. Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: The fluorine atom can participate in nucleophilic substitution reactions. Reagents such as sodium methoxide (NaOMe) can be used for this purpose.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.

    Reduction: NaBH₄ in methanol, LiAlH₄ in ether.

    Substitution: NaOMe in methanol, potassium tert-butoxide (KOtBu) in tert-butanol.

Major Products

    Oxidation: Formation of quinoline derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted fluorinated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, 3-fluoro-N-(1-hexanoyl-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylbenzamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. Its ability to interact with biological targets could lead to the development of new pharmaceuticals for treating various diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science applications. Its fluorinated nature may impart desirable properties such as increased stability and reactivity.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(1-hexanoyl-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylbenzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-fluoro-N-(1-hexanoyl-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylacetamide
  • 3-fluoro-N-(1-hexanoyl-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylpropionamide

Uniqueness

Compared to similar compounds, 3-fluoro-N-(1-hexanoyl-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylbenzamide is unique due to its specific benzamide structure. This structure may confer distinct chemical and biological properties, such as enhanced binding affinity to certain targets or improved stability under physiological conditions.

Properties

Molecular Formula

C29H31FN2O2

Molecular Weight

458.6 g/mol

IUPAC Name

3-fluoro-N-(1-hexanoyl-2-methyl-3,4-dihydro-2H-quinolin-4-yl)-N-phenylbenzamide

InChI

InChI=1S/C29H31FN2O2/c1-3-4-6-18-28(33)31-21(2)19-27(25-16-9-10-17-26(25)31)32(24-14-7-5-8-15-24)29(34)22-12-11-13-23(30)20-22/h5,7-17,20-21,27H,3-4,6,18-19H2,1-2H3

InChI Key

ZGIFHBGXHOMSAO-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)N1C(CC(C2=CC=CC=C21)N(C3=CC=CC=C3)C(=O)C4=CC(=CC=C4)F)C

Origin of Product

United States

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